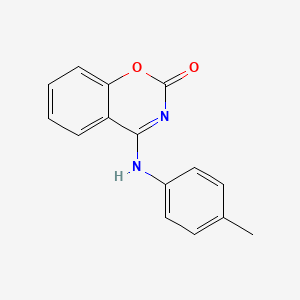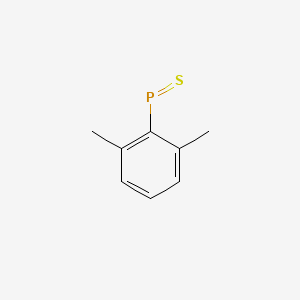![molecular formula C17H37BrF2O3P2 B14395935 Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide CAS No. 88410-11-1](/img/structure/B14395935.png)
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanium cation with tributyl groups and a bromide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide typically involves the reaction of tributylphosphine with a difluoromethylating agent and a diethoxyphosphorylating agent in the presence of a bromide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include difluoromethyl bromide and diethyl phosphite .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced phosphorus species.
Substitution: The bromide anion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, cyanides, and alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts .
Applications De Recherche Scientifique
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide involves its interaction with molecular targets through its difluoromethyl and diethoxyphosphoryl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The compound’s effects are mediated by its ability to form stable complexes and undergo specific transformations under different conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributylphosphine: A related compound with similar phosphorus chemistry but lacking the difluoromethyl and diethoxyphosphoryl groups.
Triphenylphosphine: Another organophosphorus compound with different substituents, used in similar applications.
Difluoromethylphosphonium Salts: Compounds with similar difluoromethyl groups but different overall structures.
Uniqueness
Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide is unique due to its combination of difluoromethyl and diethoxyphosphoryl groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in synthetic chemistry and a subject of interest in various research fields .
Propriétés
Numéro CAS |
88410-11-1 |
|---|---|
Formule moléculaire |
C17H37BrF2O3P2 |
Poids moléculaire |
469.3 g/mol |
Nom IUPAC |
tributyl-[diethoxyphosphoryl(difluoro)methyl]phosphanium;bromide |
InChI |
InChI=1S/C17H37F2O3P2.BrH/c1-6-11-14-23(15-12-7-2,16-13-8-3)17(18,19)24(20,21-9-4)22-10-5;/h6-16H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
YZMFFXGJOMLADM-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)C(F)(F)P(=O)(OCC)OCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


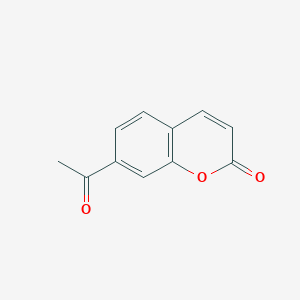
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
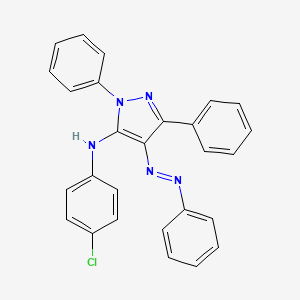
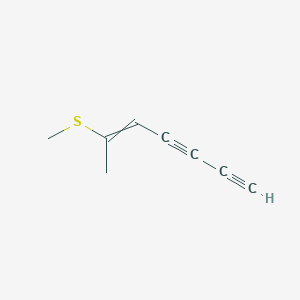
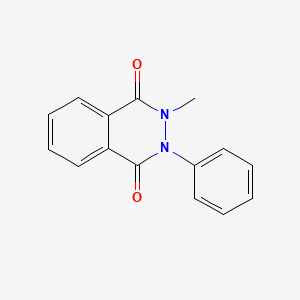
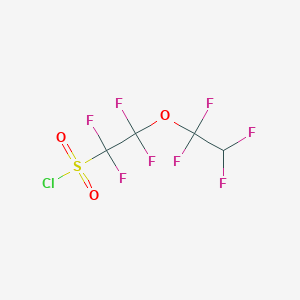
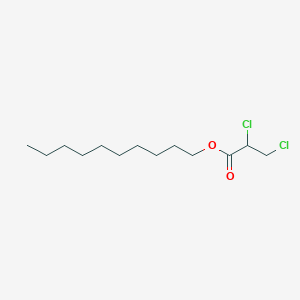
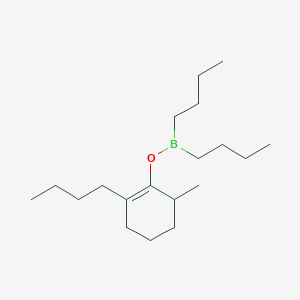

![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
